molecular formula C8H6ClNO2 B13011539 5-Chloro-2-hydroxy-4-methoxybenzonitrile

5-Chloro-2-hydroxy-4-methoxybenzonitrile

Cat. No.: B13011539
M. Wt: 183.59 g/mol
InChI Key: YAZRRQXIGRCPAY-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H6ClNO2 and a molecular weight of 183.59 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 5-Chloro-2-hydroxy-4-methoxybenzonitrile typically involves the reaction of 5-chloro-2-hydroxybenzonitrile with methoxy reagents under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloro-2-hydroxy-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2-hydroxy-4-methoxybenzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in biochemical studies to understand its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-4-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. It can act on enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes through its chemical structure .

Comparison with Similar Compounds

5-Chloro-2-hydroxy-4-methoxybenzonitrile can be compared with similar compounds such as:

    2-Chloro-4-hydroxybenzonitrile: Similar in structure but lacks the methoxy group.

    5-Chloro-2-methoxybenzonitrile: Similar but lacks the hydroxy group.

    5-Chloro-4-hydroxy-2-methoxybenzonitrile: Similar but with different positioning of functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

5-chloro-2-hydroxy-4-methoxybenzonitrile

InChI

InChI=1S/C8H6ClNO2/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3,11H,1H3

InChI Key

YAZRRQXIGRCPAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)C#N)Cl

Origin of Product

United States

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